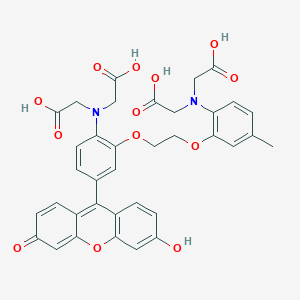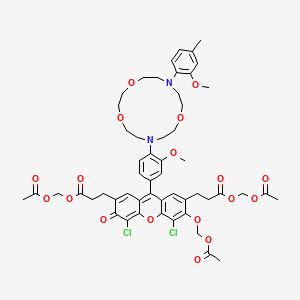
Asante NaTRIUM Green-2 AM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ING-2 AM is a membrane-permeable fluorescent indicator specifically designed for sodium ions (Na+). It exhibits a binding affinity with a dissociation constant (Kd) of 20 mM. The compound has excitation and emission maxima at 525 nm and 545 nm, respectively, and achieves a 20-fold selectivity over potassium ions (K+) . It is widely used in in vitro and in situ experiments to detect real-time sodium influx .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ING-2 AM involves the synthesis of its precursor, followed by esterification to form the final compound. The precursor is synthesized through a series of organic reactions, including halogenation, esterification, and condensation reactions. The final esterification step involves the reaction of the precursor with acetoxymethyl chloride in the presence of a base, such as triethylamine, to yield ING-2 AM .
Industrial Production Methods: In industrial settings, the production of ING-2 AM follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions: ING-2 AM primarily undergoes hydrolysis reactions, where the ester bonds are cleaved in the presence of water or aqueous solutions. This hydrolysis results in the formation of the corresponding carboxylic acid and alcohol derivatives .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffer solutions at neutral or slightly basic pH.
Esterification: Acetoxymethyl chloride and a base such as triethylamine.
Major Products Formed: The major products formed from the hydrolysis of ING-2 AM are the corresponding carboxylic acid and alcohol derivatives .
Applications De Recherche Scientifique
ING-2 AM is extensively used in scientific research due to its unique properties as a sodium ion indicator. Some of its applications include:
Chemistry: Used in studies involving ion transport and membrane permeability.
Biology: Employed in cellular imaging to monitor sodium ion dynamics in living cells.
Medicine: Utilized in research related to sodium ion channels and their role in various physiological and pathological processes.
Industry: Applied in high-throughput screening assays targeting sodium ion channels and non-selective monovalent cation channels
Mécanisme D'action
ING-2 AM exerts its effects by binding to sodium ions with high specificity. The binding of sodium ions to ING-2 AM results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of sodium ion concentrations in real-time. The molecular targets of ING-2 AM are sodium ion channels and transporters, which facilitate the influx of sodium ions into cells .
Comparaison Avec Des Composés Similaires
Sodium-binding benzofuran isophthalate (SBFI): Another sodium ion indicator with different spectral properties and binding affinity.
Coronene: A fluorescent dye used for similar applications but with different selectivity and sensitivity.
Comparison: ING-2 AM is unique in its high selectivity for sodium ions over potassium ions and its improved cellular loading and brightness compared to other sodium ion indicators like SBFI. Its spectral properties and large dynamic range make it particularly suitable for high-throughput screening applications .
Propriétés
Formule moléculaire |
C53H60Cl2N2O18 |
|---|---|
Poids moléculaire |
1083.9 g/mol |
Nom IUPAC |
acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[13-(2-methoxy-4-methylphenyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate |
InChI |
InChI=1S/C53H60Cl2N2O18/c1-32-7-11-41(43(25-32)64-5)56-15-19-66-20-16-57(18-22-68-24-23-67-21-17-56)42-12-8-36(28-44(42)65-6)47-39-26-37(9-13-45(61)72-29-69-33(2)58)50(63)48(54)52(39)75-53-40(47)27-38(10-14-46(62)73-30-70-34(3)59)51(49(53)55)74-31-71-35(4)60/h7-8,11-12,25-28H,9-10,13-24,29-31H2,1-6H3 |
Clé InChI |
OTIAVQNFWAJQKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2CCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




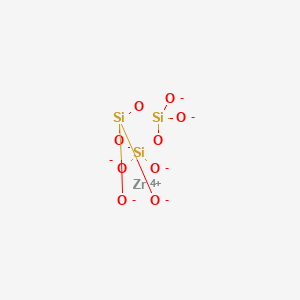
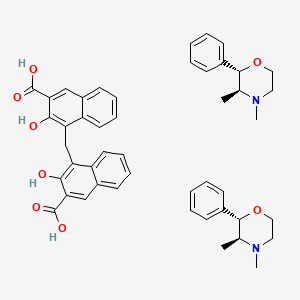
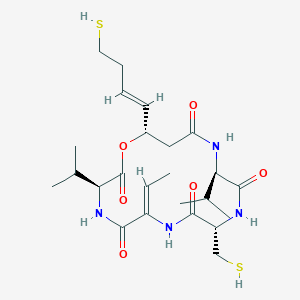
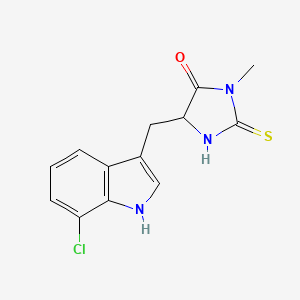
![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)
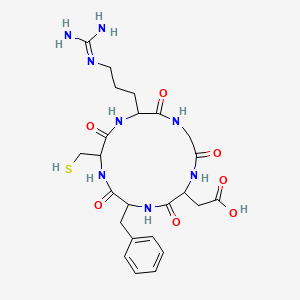
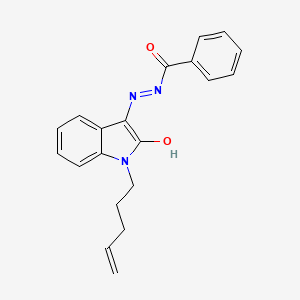

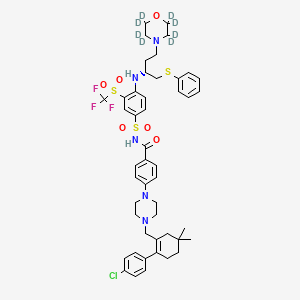

![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)
